5-Nitro-2-(((2-phenylthiazol-4-yl)methyl)thio)benzo[d]oxazole
Overview
Description
“5-Nitro-2-(((2-phenylthiazol-4-yl)methyl)thio)benzo[d]oxazole” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The thiazole ring is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Molecular Structure Analysis
Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Mechanism of Action
Result of Action:
The molecular and cellular effects remain speculative. Thiazoles often exhibit antimicrobial, antitumor, and cytotoxic activities . For this compound, we lack specific data on its cellular consequences.
Action Environment:
Environmental factors, such as pH, temperature, and coexisting molecules, can influence its stability, efficacy, and bioavailability.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Nitro-2-(((2-phenylthiazol-4-yl)methyl)thio)benzo[d]oxazole in lab experiments is its specificity. It can be used to target specific proteins and cellular processes, allowing for more precise studies. However, one limitation is that it can be difficult to work with and requires specific conditions for synthesis and use.
Future Directions
There are many potential future directions for the use of 5-Nitro-2-(((2-phenylthiazol-4-yl)methyl)thio)benzo[d]oxazole in scientific research. One area of interest is in the study of protein-protein interactions in disease states, such as cancer. Another potential application is in the development of new drugs and therapies that target specific proteins involved in disease processes. Additionally, there is potential for the use of this compound in the study of other cellular processes and physiological systems.
Scientific Research Applications
5-Nitro-2-(((2-phenylthiazol-4-yl)methyl)thio)benzo[d]oxazole has been used extensively in scientific research as a tool for studying various biochemical and physiological processes. One of the main applications of this compound is in the study of protein-protein interactions. It has been shown to be a useful tool for identifying and characterizing protein-protein interactions in a variety of systems.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of covalent or non-covalent bonds with target molecules .
Cellular Effects
Some thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
5-nitro-2-[(2-phenyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S2/c21-20(22)13-6-7-15-14(8-13)19-17(23-15)25-10-12-9-24-16(18-12)11-4-2-1-3-5-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNQAVOBXDATPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CSC3=NC4=C(O3)C=CC(=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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